molecular formula C22H15ClFN3O2S2 B3683873 2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide

2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B3683873
M. Wt: 472.0 g/mol
InChI Key: IDRMPHDNMJMSBC-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds . The specific compound you mentioned seems to be a benzamide derivative with additional functional groups, including a fluorophenyl group, a thioether group, and a benzothiazole group.


Synthesis Analysis

Benzamides can be synthesized through the condensation of carboxylic acids and amines . This reaction can be facilitated by various catalysts and under specific conditions, such as ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of benzamides and their derivatives can be quite complex due to the presence of multiple functional groups. These groups can influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. These reactions can include electrophilic substitution, nucleophilic substitution, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides and their derivatives can be influenced by the specific functional groups present in the molecule. For example, the presence of fluorine atoms can influence the molecule’s reactivity and stability .

Mechanism of Action

The mechanism of action of benzamides and their derivatives can vary widely, depending on their specific structure and the context in which they are used. For example, some benzamides have been found to have antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with benzamides and their derivatives can vary widely, depending on their specific structure and the context in which they are used. It’s important to handle these compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

2-chloro-N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2S2/c23-15-6-2-1-5-14(15)21(29)25-13-9-10-18-19(11-13)31-22(27-18)30-12-20(28)26-17-8-4-3-7-16(17)24/h1-11H,12H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRMPHDNMJMSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 5
2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 6
2-chloro-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide

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